![molecular formula C20H14N2OS B2828864 N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 923069-69-6](/img/structure/B2828864.png)

N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that contains a benzothiazole unit. Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It is known to exhibit optical properties, coordination properties, and electron acceptor properties . Compounds containing the benzothiazole unit are known to exhibit a wide range of biological and medicinal activities .

Synthesis Analysis

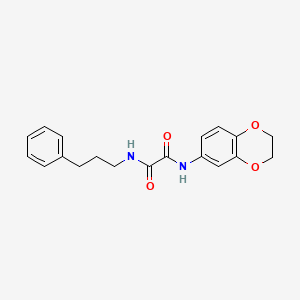

The synthesis of “N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” involves the reaction between benzo[d]thiazol-2-amine and flurbiprofen . The method allows for fast and easy synthesis of the compound in high yield . The synthesized compounds were judged by their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The two ring systems in the compound are nearly parallel to one another .Chemical Reactions Analysis

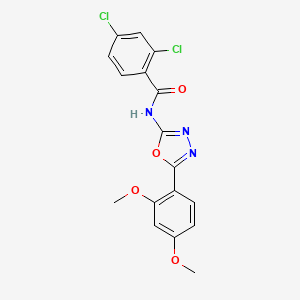

The compound was evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” were analyzed based on its yield, melting point, and IR spectrum .Scientific Research Applications

Synthesis and Biological Activity

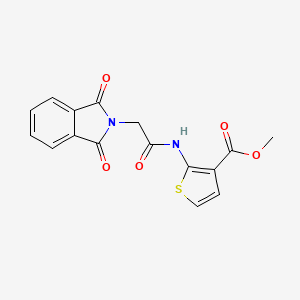

A study highlighted the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, with one derivative showing significant diuretic activity in vivo, suggesting potential applications in treating conditions that require diuresis (Yar & Ansari, 2009).

Antimicrobial Agents

Research has been conducted on the synthesis of 2-phenylamino-thiazole derivatives, including benzothiazole carboxamides, which were screened for antimicrobial activity. Some molecules demonstrated potency greater than reference drugs against pathogenic strains, highlighting their potential as novel antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation

Another area of research involves the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. Some of these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Stem Cell Research

In the context of stem cell research, N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) has been recognized for its ability to improve the generation of human induced pluripotent stem cells (iPSCs) from fibroblasts. This compound's synthesis has been optimized for potential large-scale applications, emphasizing its significance in regenerative medicine (Ries et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies provide insights into the application of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Hu et al., 2016).

Mechanism of Action

Target of Action

The compound N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide primarily targets the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . It’s worth noting that the anti-inflammatory effects of this compound are seen to be mediated via inhibition of COX-2, whereas deleterious effects in the gastrointestinal tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .

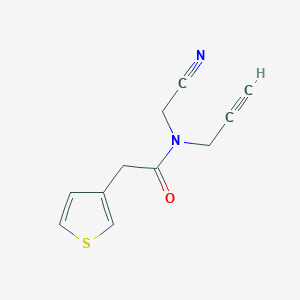

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Pharmacokinetics

The compound’s high yield synthesis suggests it may have favorable bioavailability.

Result of Action

The primary result of the compound’s action is a significant reduction in inflammation and pain . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Action Environment

The action of N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide can be influenced by various environmental factors. For instance, the compound forms a compact protective coating when adsorbed over metal surfaces, which is considered to be due to mixed interactions during their adsorption . .

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS/c23-20(22-17-10-11-18-19(12-17)24-13-21-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPQMLLKWNVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2828800.png)